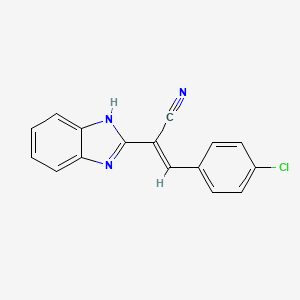![molecular formula C17H17N3O5 B5488613 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5488613.png)
4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide, also known as NBPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NBPC belongs to the class of imidamide compounds and has been found to exhibit promising anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer. 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in cancer.
Biochemical and Physiological Effects:
4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide has been found to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages and to induce apoptosis in cancer cells. 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide has also been found to inhibit the growth and migration of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide is its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of diseases such as rheumatoid arthritis and cancer. Another advantage of 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide is its ability to target specific cells and tissues, making it a potential drug delivery system. However, one of the limitations of 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide. One area of research could be the development of more efficient synthesis methods for 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide to improve its yield and purity. Another area of research could be the investigation of the potential therapeutic applications of 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide in other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to elucidate the mechanism of action of 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide and to identify its molecular targets. Finally, the development of more soluble forms of 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide could improve its bioavailability and efficacy in vivo.
Synthesemethoden
The synthesis of 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide involves the reaction between 4-nitrobenzene-1-carboximidamide and 4-phenoxybutyryl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is purified using column chromatography and characterized using spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of diseases such as rheumatoid arthritis and cancer. 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide has also been studied for its potential use as a drug delivery system due to its ability to target specific cells and tissues.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 4-phenoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c18-17(13-8-10-14(11-9-13)20(22)23)19-25-16(21)7-4-12-24-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQGHVSTBVSHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCCCC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-butoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5488533.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5488541.png)
![7-amino-4-oxo-3-(3-thienyl)-8-(3-thienylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarbonitrile](/img/structure/B5488542.png)
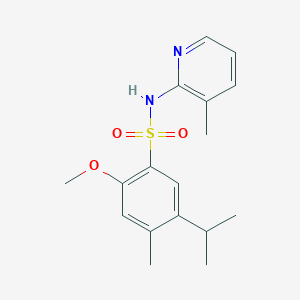
![4-(4-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5488546.png)
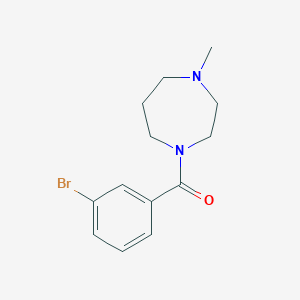

![5-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3(2H)-one](/img/structure/B5488580.png)
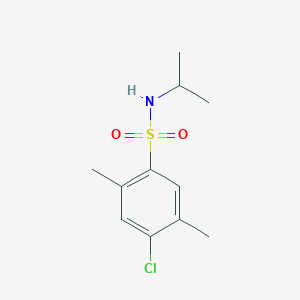

![methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B5488588.png)
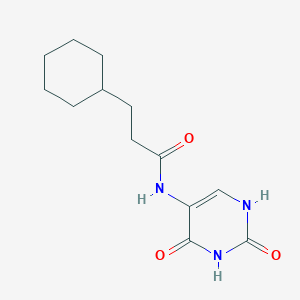
![1-({2-[2-(5-bromo-2-thienyl)vinyl]-8-quinolinyl}oxy)acetone](/img/structure/B5488608.png)
